molecular formula C19H25N3O4S B15035329 ethyl {[5-cyano-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]sulfanyl}acetate

ethyl {[5-cyano-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]sulfanyl}acetate

Cat. No.: B15035329
M. Wt: 391.5 g/mol
InChI Key: NGJKOTBRNJWSRV-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core, a morpholine ring, and a cyano group

Preparation Methods

The synthesis of ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrano[3,4-c]pyridine core through a cyclization reaction, followed by the introduction of the morpholine ring and the cyano group. The final step involves the esterification of the compound to form the ethyl acetate derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structure of the compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The cyano group and the morpholine ring are likely to play key roles in these interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-CYANO-3,3-DIPHENYLACRYLATE: This compound also contains a cyano group and an ester moiety, but lacks the pyrano[3,4-c]pyridine core and the morpholine ring.

    INDOLE DERIVATIVES: These compounds share some structural similarities, particularly in the presence of heterocyclic rings, but differ in their specific functional groups and overall structure.

The uniqueness of ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE lies in its combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C19H25N3O4S/c1-4-25-16(23)12-27-18-14(10-20)13-9-19(2,3)26-11-15(13)17(21-18)22-5-7-24-8-6-22/h4-9,11-12H2,1-3H3

InChI Key

NGJKOTBRNJWSRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCOCC3)C#N

Origin of Product

United States

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